High-Resolution Physicochemical and Analytical Profiling of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine
High-Resolution Physicochemical and Analytical Profiling of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine
Executive Summary
The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. Recognized formally as a 3-deazapurine isostere, this fused bicyclic system mimics endogenous purines, allowing it to interface seamlessly with a variety of biological targets, including kinases, viral polymerases, and central nervous system receptors[1].
The compound 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine represents a synthetically valuable, dual-halogenated derivative. The strategic placement of chlorine and bromine atoms not only modulates the molecule's lipophilicity and target-binding affinity (via halogen bonding) but also provides a highly distinct isotopic signature for analytical tracking. This whitepaper provides a rigorous technical guide to the physicochemical properties, high-resolution mass spectrometry (HRMS) characterization, and synthetic methodology of this compound.
Physicochemical Profiling & Exact Mass Analytics
In early-stage drug development, distinguishing between Molecular Weight (the abundance-weighted average of all isotopes) and Exact Mass (the mass of the most abundant isotopic species) is critical for structural verification.
For C₁₂H₇BrClN₃, the presence of both bromine and chlorine creates a complex but highly predictable isotopic envelope.
Quantitative Data Summary
| Property | Value | Causality / Analytical Significance |
| Molecular Formula | C₁₂H₇BrClN₃ | Core imidazo[4,5-c]pyridine + bromophenyl + chloro substituent. |
| Molecular Weight | 308.56 g/mol [2] | Used exclusively for macroscopic stoichiometric calculations during synthesis. |
| Monoisotopic Exact Mass | 306.9512 Da[3] | Calculated using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁴N. Critical for HRMS identification. |
| [M+H]⁺ Target m/z | 307.9585 m/z | The primary target ion for positive-mode Electrospray Ionization (ESI+). |
| Isotopic Signature Ratio | ~ 3 : 4 : 1 | Validates the precise presence of exactly one Br and one Cl atom in the intact molecule. |
The Br/Cl Isotopic Envelope (Causality of the Signature)
A common pitfall in mass spectrometry is assuming the monoisotopic mass (M) is always the base peak. Because Bromine exists naturally as ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br, and Chlorine exists as ~75.8% ³⁵Cl and ~24.2% ³⁷Cl, the isotopic probabilities distribute as follows:
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M (306.95 Da): Contains ⁷⁹Br and ³⁵Cl (~38.4% probability).
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M+2 (308.95 Da): Contains (⁸¹Br + ³⁵Cl) OR (⁷⁹Br + ³⁷Cl) (~49.6% probability).
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M+4 (310.95 Da): Contains ⁸¹Br and ³⁷Cl (~11.9% probability).
Analytical Insight: Normalizing these probabilities reveals a 77% : 100% : 24% relative abundance. The M+2 peak is the actual base peak of the isotopic cluster. If an LC-MS run shows the M peak as the tallest, the compound has either degraded (loss of halogen) or the spectra is contaminated.
High-Resolution Mass Spectrometry (HRMS) Protocol
To ensure absolute scientific integrity, the following LC-HRMS protocol is designed as a self-validating system. By utilizing an internal standard and strict mass-accuracy thresholds, false positives are systematically eliminated.
Step-by-Step Methodology
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Sample Preparation: Dissolve the synthesized compound in LC-MS grade methanol to a concentration of 1 µg/mL. Spike the sample with 100 ng/mL of Reserpine (Exact Mass: 608.2734 Da) to act as an internal lock-mass standard. Causality: The internal standard verifies that ionization suppression is not occurring and dynamically calibrates the mass analyzer.
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Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state required for ESI+.
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Ionization & Acquisition: Operate the Orbitrap or Q-TOF mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the mass resolution to at least 70,000 FWHM.
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Data Processing & Validation: Extract the ion chromatogram (EIC) at m/z 307.9585 with a mass tolerance window of < 5 ppm. Validate the detection by confirming the presence of the M+2 peak at m/z 309.9565 at ~130% the intensity of the M peak.
Fig 1: Self-validating LC-HRMS workflow for isotopic signature verification.
Synthetic Methodology & Structural Elucidation
The construction of the imidazo[4,5-c]pyridine core relies on the condensation of an ortho-diaminopyridine with an aldehyde, followed by oxidative cyclization[4].
Step-by-Step Synthetic Protocol
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Precursor Activation: Combine 1.0 equivalent of 2-chloro-3,4-diaminopyridine and 1.1 equivalents of 4-bromobenzaldehyde in anhydrous methanol.
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Schiff Base Condensation: Heat the mixture to reflux. Causality: The more nucleophilic amine group (typically at the 4-position due to the electron-withdrawing effect of the 2-chloro group on the 3-position) attacks the electrophilic carbonyl carbon of the aldehyde, expelling water to form an intermediate Schiff base (imine).
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Oxidative Cyclization: Introduce a catalytic amount of Zinc Triflate (Zn(OTf)₂)[4] or an oxidant such as sodium metabisulfite (Na₂S₂O₅). Maintain reflux for 4-6 hours. Causality: The oxidant drives the intramolecular nucleophilic attack of the second amine onto the imine carbon. Subsequent oxidation removes two protons, re-aromatizing the newly formed imidazole ring to yield the thermodynamically stable 1H-imidazo[4,5-c]pyridine core.
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Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (Silica gel, Dichloromethane/Methanol gradient).
Fig 2: Mechanistic pathway for the oxidative cyclocondensation of the imidazo[4,5-c]pyridine core.
Pharmacological Relevance of the Scaffold
The rigorous synthesis and characterization of 2-(4-Bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine is justified by the immense biological potential of its core scaffold. As a 3-deazapurine, the imidazo[4,5-c]pyridine system avoids rapid degradation by endogenous purine-metabolizing enzymes while maintaining the hydrogen-bonding network necessary to bind to ATP-binding pockets in kinases[1].
Derivatives of this class have been successfully developed into potent antiviral agents (e.g., Tegobuvir for Hepatitis C) and are currently under heavy investigation as Aurora kinase inhibitors and PARP inhibitors in oncology[1]. The addition of the 4-chloro and 4'-bromo substituents on this specific molecule provides synthetic handles for further cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), making it an invaluable intermediate for library generation in drug discovery.
References
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PubChem Database : 8-bromo-5-chloro-2-phenylimidazo[1,2-c]pyrimidine (Isomeric Reference for Exact Mass of C12H7BrClN3). National Center for Biotechnology Information. Available at: [Link]
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Molecules (2021) : Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central (PMC). Available at:[Link]
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JSM Chemistry (2014) : Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. JSciMed Central. Available at:[Link]
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IUPAC Commission on Isotopic Abundances and Atomic Weights : Standard Atomic Weights. International Union of Pure and Applied Chemistry. Available at:[Link]
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- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(5-bromopyridin-3-yl)-6-chloro-1H-1,3-benzodiazole | 1035818-95-1 | Buy Now [molport.com]
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